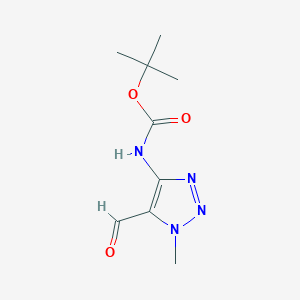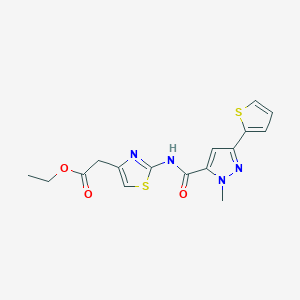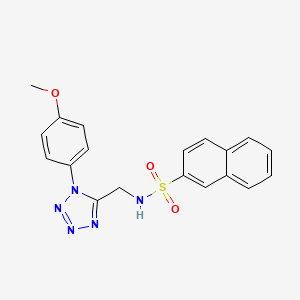![molecular formula C16H14BrN3O3S3 B2819784 N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-59-4](/img/structure/B2819784.png)
N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound that contains several functional groups, including a bromobenzo[d]thiazol-2-yl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group .
Synthesis Analysis
While the exact synthesis method for this compound is not available, similar compounds are often synthesized using methods such as the Fiesselmann thiophene synthesis . This involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible carbonyl chlorides, followed by treatment with various reagents to form the desired derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and bonding of these groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Synthesis and Reactivity
One area of research focuses on the synthesis of related compounds and their reactivity towards various nucleophiles, aiming to produce a variety of heterocyclic derivatives. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized through coupling reactions, demonstrating the compound's potential as a precursor for generating diverse heterocyclic structures with potential biological activities (Mohareb et al., 2004). Similarly, synthesis routes involving ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates highlight the compound's versatility in generating novel structures with potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Biological Applications
The compound and its derivatives have been investigated for various biological applications. For instance, studies on new pyridine derivatives have shown potential antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2009). This suggests that N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide could serve as a key scaffold for the design of molecules with antimicrobial properties.
Chemical Properties and Transformations
The chemical properties and transformations of related compounds have also been a subject of study, with research focusing on the synthesis of densely functionalized pyrroles and thiophenes from reactions involving zwitterions derived from imidazo[1,5-a]pyridine carbene (Cheng et al., 2010). This research demonstrates the compound's potential in contributing to the development of new materials and chemical intermediates through novel synthetic pathways.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S3/c17-10-4-1-6-12-14(10)18-16(25-12)19-15(21)11-5-2-8-20(11)26(22,23)13-7-3-9-24-13/h1,3-4,6-7,9,11H,2,5,8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDJTSVBKSCTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)




![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)